2-(benzylsulfanyl)-N-(2,6-dichlorophenyl)propanamide
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Overview
Description
2-(benzylsulfanyl)-N-(2,6-dichlorophenyl)propanamide is an organic compound characterized by the presence of a benzylsulfanyl group and a dichlorophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(2,6-dichlorophenyl)propanamide typically involves the reaction of 2,6-dichloroaniline with benzyl mercaptan in the presence of a suitable base, followed by acylation with a propanoyl chloride derivative. The reaction conditions often require a solvent such as dichloromethane or toluene and may be catalyzed by a base like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(2,6-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dichlorophenyl group or to convert the amide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-(2,6-dichlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(2,6-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The dichlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)amino)benzoic acid: A non-steroidal anti-inflammatory drug with similar structural features.
2-(2,6-Dichlorobenzylthio)ethanol: Another compound with a benzylsulfanyl group and dichlorophenyl group, used in different applications.
Uniqueness
2-(benzylsulfanyl)-N-(2,6-dichlorophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzylsulfanyl and dichlorophenyl groups allows for versatile chemical modifications and interactions with a wide range of molecular targets.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2,6-dichlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11(21-10-12-6-3-2-4-7-12)16(20)19-15-13(17)8-5-9-14(15)18/h2-9,11H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZLKXTZNADPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=C1Cl)Cl)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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